Vascular Calcium Antagonism: Cycleanine vs. Nifedipine in Rabbit Aortic Ring Assay
Cycleanine demonstrates significantly higher potency as a vascular-selective calcium antagonist compared to the reference L-type calcium channel blocker nifedipine. In KCl-induced contraction of rabbit aortic rings, cycleanine achieved approximately 8.9-fold greater inhibitory potency [1].
| Evidence Dimension | Inhibition of KCl-induced vascular contraction (IC₅₀) |
|---|---|
| Target Compound Data | 0.8 nM |
| Comparator Or Baseline | Nifedipine: 7.1 nM |
| Quantified Difference | 8.9-fold higher potency (lower IC₅₀) for cycleanine |
| Conditions | Rabbit aortic rings; KCl-induced contraction assay |
Why This Matters
For laboratories investigating vascular calcium signaling or screening for vasorelaxant compounds, cycleanine offers an approximately order-of-magnitude greater potency than the standard clinical comparator nifedipine in this tissue-based functional assay.
- [1] Martínez, J.A., et al. Calcium antagonist properties of the bisbenzylisoquinoline alkaloid cycleanine. Fundamental & Clinical Pharmacology, 1997, 11(2), 125-132. View Source
